![molecular formula C4H10ClN B2918435 (R)-But-3-en-2-amine hydrochloride CAS No. 869485-70-1](/img/structure/B2918435.png)
(R)-But-3-en-2-amine hydrochloride
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Overview
Description
Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. Hydrochlorides are salts resulting from the reaction of hydrochloric acid with an organic base (e.g., an amine). Therefore, “®-But-3-en-2-amine hydrochloride” would be the hydrochloride salt of the “®-But-3-en-2-amine” molecule .
Molecular Structure Analysis
The molecular structure of a compound like “®-But-3-en-2-amine hydrochloride” would likely involve a butene backbone with an amine functional group and a hydrochloride group. The exact structure would depend on the locations of these groups on the backbone .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “®-But-3-en-2-amine hydrochloride” would depend on its specific structure. These could include properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Enantiopure Synthesis
The synthesis of enantiomerically pure compounds is a critical area of research. In one study, the preparation of enantiomers of tert-butyl(methyl)phenylsilane was achieved using (R)-(−)-2-amino-1-butanol, a compound closely related to (R)-but-3-en-2-amine hydrochloride (Jankowski et al., 1999).
Lipase-Catalyzed Enantiomer Separation
Lipase-catalyzed enantiomer separation is another significant application. A study involving enzymatic resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile, a compound structurally related to (R)-but-3-en-2-amine hydrochloride, demonstrated the synthesis of optically pure compounds, highlighting the potential of this method in chemical synthesis (Kamal et al., 2007).
Synergistic Effects in Solvent Extraction
In solvent extraction processes, synergistic effects are often studied to improve efficiency. Research on the synergistic effect of tri-n-octylamine, which shares functional similarities with (R)-but-3-en-2-amine hydrochloride, on the extraction of cerium(III) by thenoyltrifluoroacetone, provides insights into the mechanisms and applications of amine hydrochlorides in solvent extraction (Newman & Klotz, 1966).
Steric Course of CN Bond Breaking
Understanding the steric course of chemical reactions is crucial in synthesis. A study on the hydrodenitrogenation reactions of alkylamines, closely related to (R)-but-3-en-2-amine hydrochloride, offers valuable information on the steric course of CN bond breaking, which is essential for designing specific synthesis pathways (Kukula et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-but-3-en-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.ClH/c1-3-4(2)5;/h3-4H,1,5H2,2H3;1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJVNHUMBUVTND-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-But-3-en-2-amine hydrochloride |
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